tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
Description
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazoimidazole core. The structure includes a bromine substituent at position 6 and a tert-butoxycarbonyl (Boc) group at position 1. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes . The bromine atom at position 6 is a reactive site, enabling cross-coupling reactions such as Suzuki or Sonogashira couplings for further functionalization . This compound is of interest in medicinal chemistry and materials science due to the versatility of its fused heterocyclic scaffold, which is conducive to interactions with biological targets or electronic applications.
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydroimidazo[1,2-a]imidazole-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(11)12-8(13)14/h6H,4-5H2,1-3H3 |
InChI Key |
MLZCOMCAXAAJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=NC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-butyl group: This step can be performed using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological studies: The compound can be used to study the structure-activity relationships of imidazole derivatives and their interactions with biological targets.
Chemical biology: It serves as a probe to investigate the mechanisms of action of imidazole-containing compounds in biological systems.
Material science: The compound can be used in the development of functional materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate depends on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The bromine atom and the carboxylate group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The tert-butyl group can also affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects
- Bromine vs. Other Halogens/Functional Groups: Bromine’s moderate electronegativity and size make it superior to chlorine in cross-coupling reactions (e.g., ethynylation yields 95% in imidazo[1,2-a]pyridines ).
- Boc Group vs. Other Protecting Groups :
Table 2: Substituent Impact on Reactivity and Properties
Biological Activity
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C10H14BrN3O2
- Molecular Weight: 288.14 g/mol
- IUPAC Name: this compound
- Structure: The compound features a bromo-substituted imidazole ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities and receptor functions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values were reported at approximately 25.72 ± 3.95 μM for MCF cell lines, indicating effective apoptosis induction at specific dosages .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF (Breast) | 25.72 ± 3.95 | Apoptosis induction |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity comparable to standard drugs |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition: Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanism: It is hypothesized that the imidazole structure allows the compound to interact with neurotransmitter systems, potentially offering protection against neurodegenerative conditions .
Study on Anticancer Properties
A pivotal study conducted by Ribeiro Morais et al. examined the anticancer efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in animal models treated with this compound compared to control groups .
Antimicrobial Efficacy Study
In another study focusing on antimicrobial activity, researchers tested the compound against a panel of bacterial strains. The results revealed a notable reduction in bacterial viability at concentrations as low as 50 μg/mL, emphasizing its potential as a therapeutic agent in treating bacterial infections.
Q & A
Q. What are the optimized synthetic routes for tert-butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a preformed imidazoimidazole core followed by tert-butyl carbamate protection. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to minimize side reactions .
- Esterification : Coupling with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP to protect the amine group . Yield optimization requires precise control of stoichiometry (1.1–1.3 equiv brominating agent), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : - and -NMR confirm regioselective bromination (e.g., downfield shifts at C6) and Boc-group integration (δ ~1.4 ppm for tert-butyl protons) .
- HRMS : Validates molecular formula (e.g., [M+Na] peak matching calculated mass within 3 ppm error) .
- HPLC : Purity assessment using reverse-phase C18 columns (ACN/water mobile phase, UV detection at 254 nm) .
Q. How does steric hindrance from the tert-butyl group affect the compound’s stability and reactivity?
The bulky tert-butyl group enhances kinetic stability by shielding the carbamate linkage from nucleophilic attack. However, it may reduce reactivity in SN2 reactions due to restricted access to the imidazole ring’s electrophilic sites. Stability studies in DMSO/water (9:1) show <5% decomposition over 72 hours at 25°C .
Advanced Research Questions
Q. What crystallographic techniques resolve structural ambiguities in brominated imidazoimidazole derivatives?
Single-crystal X-ray diffraction (SCXRD) is pivotal. For example:
- Space group : Monoclinic (common for similar compounds, Z = 4) .
- Hydrogen bonding : Intramolecular C–H···O/N interactions stabilize planar conformations (dihedral angles <15° between fused rings), while intermolecular O–H···O bonds form chains along the c-axis . SHELX software refines structures using high-resolution data (R-factor <0.05), with TWINABS correcting for potential twinning .
Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The bromine atom’s electronegativity enhances binding to hydrophobic pockets (ΔG ≈ -8.2 kcal/mol) .
- DFT calculations : B3LYP/6-31G(d) optimizes geometry and maps electrostatic potential surfaces, revealing nucleophilic regions at the imidazole N3 position .
Q. What strategies address contradictory data in nucleophilic substitution reactions involving this compound?
Discrepancies in reaction outcomes (e.g., SN1 vs. SN2 pathways) arise from solvent polarity and leaving-group effects. Methodological solutions include:
- Kinetic isotope effects (KIE) : Differentiate mechanisms via -labeling at reactive sites.
- In situ NMR : Monitors intermediates in DMSO-d6 at 50°C, identifying carbocation formation in polar protic solvents .
Q. How do structural modifications at the C6 position influence pharmacological activity?
- Bromine replacement : Substituting Br with CN or NH₂ alters logP (e.g., ΔlogP = -0.7 for CN) and IC50 values (e.g., 2.1 μM → 0.8 μM against kinase targets) .
- SAR studies : Methylation at C2 increases metabolic stability (t₁/₂ >6 hours in liver microsomes) but reduces aqueous solubility (logS = -3.2) .
Methodological Considerations
Q. What protocols ensure reproducibility in large-scale synthesis?
- Flow chemistry : Continuous reactors (e.g., Corning AFR) minimize exothermic risks during bromination (residence time = 5 min, 25°C) .
- Quality control : In-line FTIR monitors Boc-group integrity (peak at 1707 cm⁻¹) .
Q. How are conflicting crystallographic data resolved for polymorphic forms?
- Powder XRD : Distinguishes polymorphs (e.g., Form I vs. Form II) via distinct 2θ peaks at 12.8° and 14.3°.
- Thermal analysis : DSC identifies metastable forms (melting endotherms ±5°C difference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
